molecular formula C13H14N2O2 B1339876 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 3191-87-5

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1339876
CAS RN: 3191-87-5
M. Wt: 230.26 g/mol
InChI Key: GNHJJSFGHMQPEQ-UHFFFAOYSA-N
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Description

The compound 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of applications in pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 5-phenyl-1H-pyrazole-3-carboxylic acid was performed by esterification with methanol . Another related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, was synthesized using a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one . Additionally, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involved the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectroscopy, as well as X-ray diffraction . For example, the crystal structure of methyl 5-phenyl-1H-pyrazole-3-carboxylate was stabilized by intermolecular aromatic π–π interactions and various types of hydrogen bonds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the cyclocondensation reaction of 4-benzoyl-1-(3-aminophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate led to the formation of new pyrazole derivatives . The functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with various aminophenols were also studied, leading to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be quite diverse. For example, the single crystals of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol were characterized by powder XRD, FT–IR, TG–DTA–DSC, and dielectric study, revealing stability up to 160 °C and a decomposition pattern . The dielectric constant of these crystals was found to decrease with increasing frequency of the applied field .

Scientific Research Applications

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity

    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
    • Method : The compounds were synthesized using a pyrimidine moiety, which has been employed in the design of privileged structures in medicinal chemistry .
    • Results : Among the synthesized compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Synthesis of Anti-depressant Molecules via Metal-Catalyzed Reactions

    • Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .
    • Method : Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
    • Results : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(2)12-8-11(13(16)17)14-15(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHJJSFGHMQPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556386
Record name 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

CAS RN

3191-87-5
Record name 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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